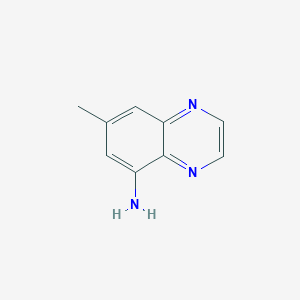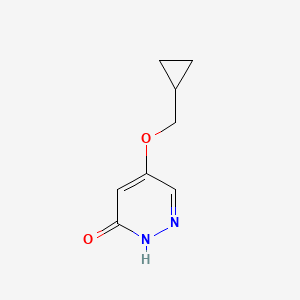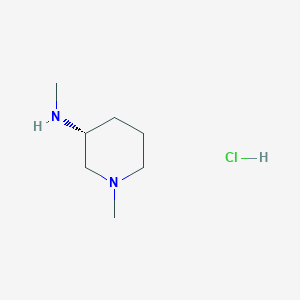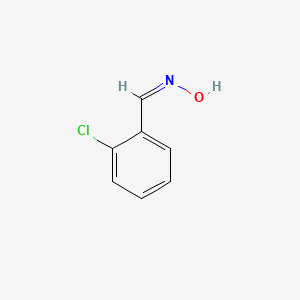
1-Acetyl-3-hydroxyazetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-3-hydroxyazetidine-3-carboxylic acid is a unique compound belonging to the azetidine family. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts significant reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-hydroxyazetidine-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of azetidine-3-carboxylic acid with acetic anhydride in the presence of a base, such as pyridine, to yield the desired product . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyl-3-hydroxyazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of 1-acetyl-3-oxoazetidine-3-carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-3-hydroxyazetidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and peptidomimetics.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Acetyl-3-hydroxyazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different functional groups.
1-Acetyl-3-azetidinol: A related compound with a hydroxyl group instead of a carboxylic acid group.
Uniqueness: 1-Acetyl-3-hydroxyazetidine-3-carboxylic acid stands out due to its combination of acetyl and carboxylic acid functional groups, which impart unique reactivity and biological activity.
Eigenschaften
CAS-Nummer |
331000-19-2 |
|---|---|
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
1-acetyl-3-hydroxyazetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-4(8)7-2-6(11,3-7)5(9)10/h11H,2-3H2,1H3,(H,9,10) |
InChI-Schlüssel |
NEKOZZCOLIDLQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC(C1)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine](/img/structure/B11917805.png)

![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11917816.png)
![2H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B11917821.png)

![6H-Indeno[4,5-B]furan](/img/structure/B11917824.png)
![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)


![1-(Imidazo[1,2-a]pyridin-8-yl)ethanone](/img/structure/B11917862.png)

